molecular formula C10H12N4O2 B2918416 1-[3-(4-Acetyltriazol-1-yl)azetidin-1-yl]prop-2-en-1-one CAS No. 2361645-94-3

1-[3-(4-Acetyltriazol-1-yl)azetidin-1-yl]prop-2-en-1-one

Cat. No.: B2918416
CAS No.: 2361645-94-3
M. Wt: 220.232
InChI Key: WLUWRLIGSGMVTM-UHFFFAOYSA-N
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Description

The compound “1-[3-(4-Acetyltriazol-1-yl)azetidin-1-yl]prop-2-en-1-one” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, and a triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on its functional groups and the conditions under which the reactions are carried out . Azetidines and triazoles can participate in a variety of reactions, including nucleophilic substitutions, eliminations, and cycloadditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be determined by its molecular structure . These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Safety and Hazards

The safety and hazards associated with “1-[3-(4-Acetyltriazol-1-yl)azetidin-1-yl]prop-2-en-1-one” would depend on its physical and chemical properties, as well as how it is handled and used . Without specific information, it’s difficult to provide an accurate assessment of its safety and hazards.

Future Directions

The future research directions for “1-[3-(4-Acetyltriazol-1-yl)azetidin-1-yl]prop-2-en-1-one” could include detailed studies of its synthesis, structure, reactivity, and potential applications . It could also be interesting to investigate its biological activity and potential uses in medicine or other fields .

Properties

IUPAC Name

1-[3-(4-acetyltriazol-1-yl)azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-3-10(16)13-4-8(5-13)14-6-9(7(2)15)11-12-14/h3,6,8H,1,4-5H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUWRLIGSGMVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(N=N1)C2CN(C2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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